molecular formula C20H25N3O5S B11053562 N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B11053562
M. Wt: 419.5 g/mol
InChI Key: KTWMUGJUGPXVCM-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzimidazole core, which is known for its biological activity, and a sulfonamide group, which is often found in drugs with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group is attached via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often involving additional purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. Its sulfonamide group is particularly interesting for its potential antibacterial properties.

Medicine

Medically, the compound could be explored for its potential therapeutic effects. The benzimidazole core is known for its antiviral, antifungal, and anticancer properties, while the sulfonamide group adds potential antibacterial activity.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide likely involves multiple pathways:

    Molecular Targets: The compound may target enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It could interfere with metabolic pathways, signal transduction pathways, or other cellular processes, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide: Similar in structure but with different functional groups, leading to different chemical and biological properties.

    2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide: A chlorinated analog with potentially different reactivity and bioactivity.

Uniqueness

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical reactivities and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound for research and industrial applications.

properties

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

InChI

InChI=1S/C20H25N3O5S/c1-13(10-14-6-9-18(27-4)19(11-14)28-5)21-29(25,26)15-7-8-16-17(12-15)23(3)20(24)22(16)2/h6-9,11-13,21H,10H2,1-5H3

InChI Key

KTWMUGJUGPXVCM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N3C)C

Origin of Product

United States

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